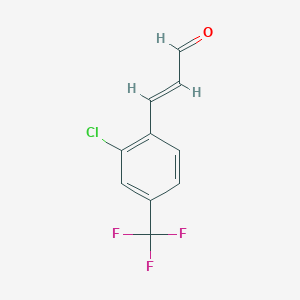
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)benzaldehyde.
Reaction with Acrolein: The key step involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with acrolein under basic conditions to form the desired acrylaldehyde derivative.
Catalysts and Solvents: Commonly used catalysts include bases such as sodium hydroxide or potassium carbonate. Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Chloro-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-(2-Chloro-4-(trifluoromethyl)phenyl)acrylaldehyde.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Another compound with similar functional groups but different reactivity and applications.
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: A compound with analgesic properties studied for its potential in pain management.
Uniqueness
This compound is unique due to its combination of a chloro and trifluoromethyl group on the phenyl ring, coupled with an acrylaldehyde moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H6ClF3O |
|---|---|
Poids moléculaire |
234.60 g/mol |
Nom IUPAC |
(E)-3-[2-chloro-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6ClF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
Clé InChI |
BCWUUWKPAJPMJR-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)Cl)/C=C/C=O |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


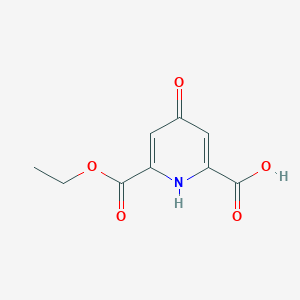
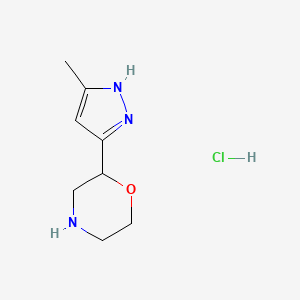
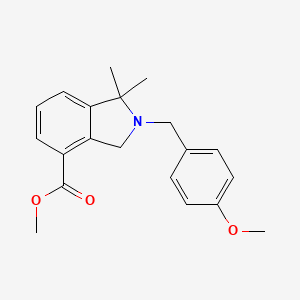
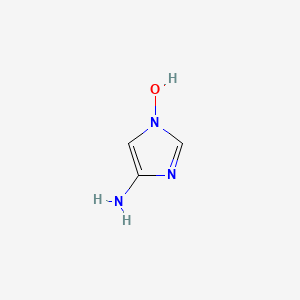
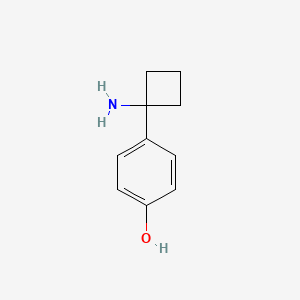

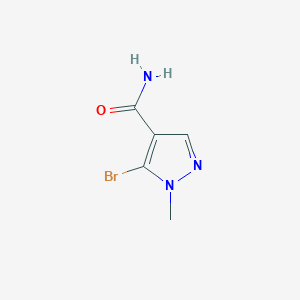
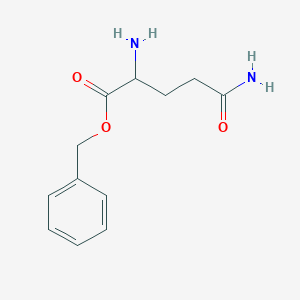
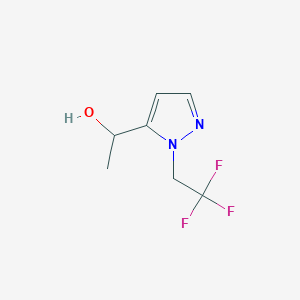
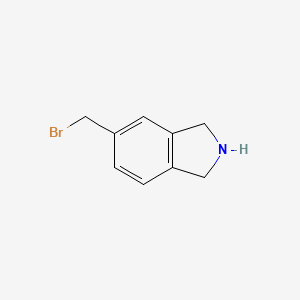
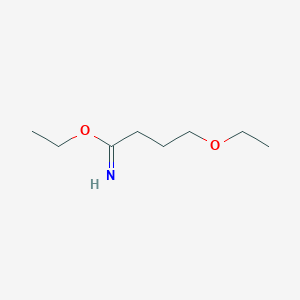
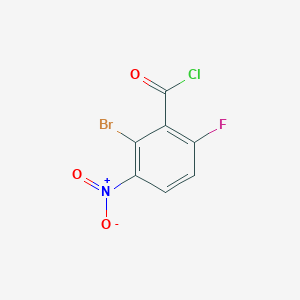
![rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B15223397.png)
![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
